[(2-PHENYLETHYL)CARBAMOYL]METHYL 4-METHOXYBENZOATE
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Overview
Description
[(2-PHENYLETHYL)CARBAMOYL]METHYL 4-METHOXYBENZOATE is a chemical compound that has garnered attention in various fields of research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-PHENYLETHYL)CARBAMOYL]METHYL 4-METHOXYBENZOATE typically involves the reaction of 4-methoxybenzoic acid with 2-oxo-2-(phenethylamino)ethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[(2-PHENYLETHYL)CARBAMOYL]METHYL 4-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[(2-PHENYLETHYL)CARBAMOYL]METHYL 4-METHOXYBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-PHENYLETHYL)CARBAMOYL]METHYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-(phenethylamino)ethyl 4-chloro-2-methoxybenzoate
- 2-Oxo-2-(phenethylamino)ethyl 4-methoxy-2-methylbenzoate
Uniqueness
[(2-PHENYLETHYL)CARBAMOYL]METHYL 4-METHOXYBENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
[(2-Phenylethyl)carbamoyl]methyl 4-methoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a phenylethyl group attached to a carbamoyl moiety and a methoxybenzoate structure. Its molecular formula is C15H17N1O3, with a molecular weight of approximately 273.30 g/mol. The unique combination of functional groups is hypothesized to contribute to its biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines, including breast and lung cancer cells. Results indicated that the compound induces apoptosis in cancer cells, with IC50 values ranging from 10 to 20 µM, suggesting it may serve as a lead compound for developing new anticancer agents.
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within the cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.
- Receptor Binding : The phenylethyl group may interact with receptors, modulating signal transduction pathways that lead to cell death or growth inhibition.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound in vivo using a mouse model infected with Staphylococcus aureus. Mice treated with the compound showed a significant reduction in bacterial load compared to control groups, highlighting its potential as a therapeutic agent.
Case Study 2: Cancer Cell Line Studies
In another investigation, the compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in these cells.
Comparative Analysis with Similar Compounds
To further understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
[(2-Phenylethyl)carbamoyl]methyl 4-methylbenzoate | Methyl group instead of methoxy | Moderate antimicrobial activity |
[(2-Phenylethyl)carbamoyl]methyl 4-cyanobenzoate | Cyanide group present | Enhanced anticancer activity |
[(2-Phenylethyl)carbamoyl]methyl 4-hydroxybenzoate | Hydroxy group present | Notable antioxidant properties |
Properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-22-16-9-7-15(8-10-16)18(21)23-13-17(20)19-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCZXLXLAIZGFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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